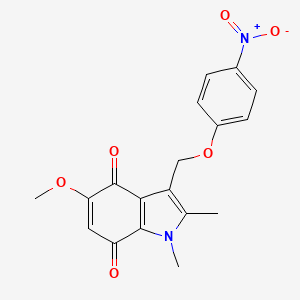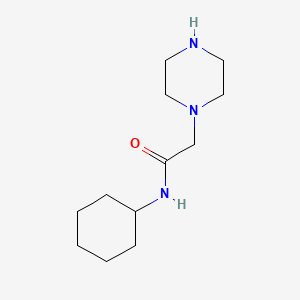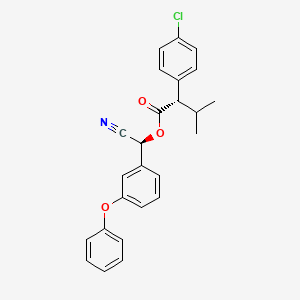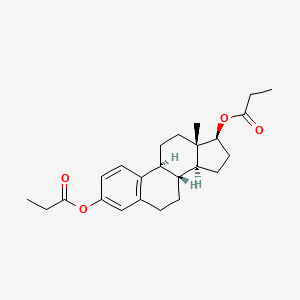
Estradiol dipropionate
Overview
Description
Estradiol dipropionate: is a synthetic estrogen compound used in hormone therapy. It is an ester of estradiol, a naturally occurring hormone in the human body. This compound is known for its role in treating menopausal symptoms, low estrogen levels, and certain gynecological disorders. It has also been used in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Scientific Research Applications
Estradiol dipropionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and management of certain cancers.
Industry: Utilized in the formulation of pharmaceutical products and hormone therapies
Mechanism of Action
Target of Action
Estradiol Dipropionate (EDP) is an estrogen medication and a prodrug of estradiol . The primary targets of EDP are the estrogen receptors, including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
EDP, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely, such as female organs, breasts, hypothalamus, pituitary, and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Biochemical Pathways
EDP promotes the uptake of glucose in L6 skeletal muscle cells . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation . The expression of GLUT4 is significantly inhibited by AMPK inhibitor compound C and PKC inhibitor Gö6983 . EDP also boosts intracellular Ca2+ levels . Therefore, EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane in L6 skeletal muscle cells .
Pharmacokinetics
EDP is administered via intramuscular injection . It has high bioavailability when administered intramuscularly . It is metabolized through cleavage via esterases in the liver, blood, and tissues . The metabolites of EDP include estradiol, benzoic acid, and metabolites of estradiol . The elimination half-life of EDP is unknown . The duration of action for an intramuscular injection of 5 mg of EDP is 5-8 days .
Result of Action
The action of EDP results in various physiological effects. It has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It has also been used in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Action Environment
The action, efficacy, and stability of EDP can be influenced by various environmental factors. For instance, the frequency of administration can affect the drug’s efficacy . The drug is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks . The side effects of EDP include breast tenderness, breast enlargement, nausea, headache, and fluid retention .
Safety and Hazards
Estradiol dipropionate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . Side effects of this compound include breast tenderness, breast enlargement, nausea, headache, and fluid retention .
Future Directions
While Estradiol dipropionate has largely been discontinued and is mostly no longer available today, it appears to remain in use only in Japan, Macedonia, and Australia . There is ongoing research into the effects of this compound on glucose uptake in L6 skeletal muscle cells , indicating potential future directions for this compound.
Biochemical Analysis
Biochemical Properties
EDP is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, benzoic acid, and metabolites of estradiol .
Cellular Effects
EDP promotes uptake of glucose in L6 skeletal muscle cells in both normal and insulin-resistant models . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation .
Molecular Mechanism
EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane . Both EDP induced GLUT4 translocation and uptake of glucose are Ca2+ dependent .
Temporal Effects in Laboratory Settings
It is known that overall ERα protein levels are reduced after estradiol treatment .
Dosage Effects in Animal Models
It is known that EDP promotes the main pathways of uptake of glucose in L6 cells .
Metabolic Pathways
EDP is involved in the metabolic pathways of estradiol. There are several major pathways of estradiol metabolism, which occur both in the liver and in other tissues: Dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone; Conjugation by estrogen sulfotransferases and UDP-glucuronyltransferases into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .
Transport and Distribution
EDP is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks
Subcellular Localization
It is known that estradiol, the active form of EDP, is a member of the nuclear receptor superfamily . Despite their strong homology with estrogen receptor (ER) α, ERRs cannot accommodate endogenous hormones. They are able to regulate gene expression without ligand binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol dipropionate is synthesized through the esterification of estradiol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through various techniques, including recrystallization and chromatography, to ensure its suitability for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Estradiol dipropionate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bonds results in the formation of estradiol and propionic acid. Oxidation reactions can lead to the formation of various oxidized derivatives of estradiol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estradiol and propionic acid.
Oxidation: Oxidized derivatives of estradiol.
Reduction: Reduced forms of estradiol.
Comparison with Similar Compounds
Comparison: Estradiol dipropionate is unique in its prolonged action compared to other estradiol esters. It has a longer duration of action, making it suitable for less frequent dosing in hormone therapy. Compared to synthetic estrogens like ethinyl estradiol and diethylstilbestrol, this compound is considered more natural and bioidentical, leading to fewer side effects and better patient tolerance .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-RUFWAXPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023000 | |
| Record name | Estradiol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-38-2 | |
| Record name | Estradiol, dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dipropionate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


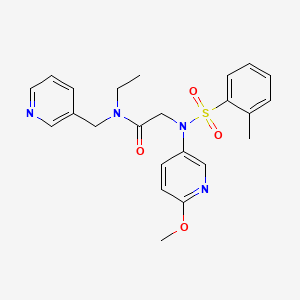
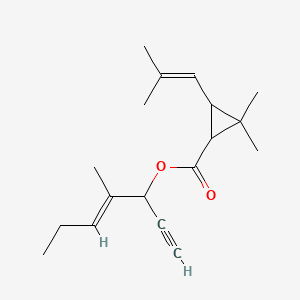
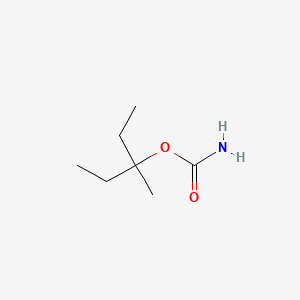


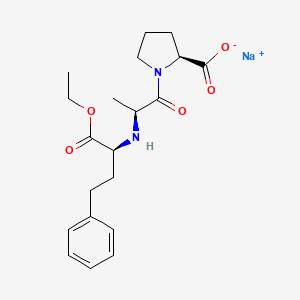
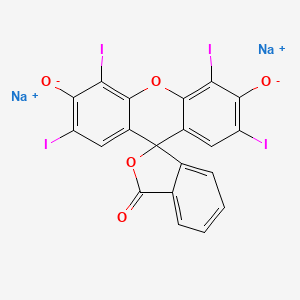
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
